4-Hydroxy-N,N,N-trimethyltryptamine iodide, commonly referred to as 4-hydroxy TMT (iodide), is a compound that serves as the active metabolite of aeruginascin, a naturally occurring psychedelic compound found in certain mushrooms. Structurally, it is an analog of psilocybin and psilocin, both well-known psychoactive substances. The compound has garnered attention for its potential effects on serotonin receptors, particularly the 5-HT2A receptor, which is associated with psychotropic activity.
4-Hydroxy TMT (iodide) is derived from aeruginascin, which is produced by the mushroom species Inocybe aeruginascens. The classification of this compound falls under the category of tryptamines, a class of compounds known for their hallucinogenic properties. The synthesis of 4-hydroxy TMT (iodide) has been explored in recent studies focusing on its pharmacological properties and potential applications in psychedelic research.
The synthesis of 4-hydroxy TMT (iodide) was detailed in a study published in 2020 by researchers from CaaMTech and the University of Massachusetts Dartmouth. The process begins with 4-acetoxy-N,N,N-trimethyltryptammonium iodide (4-AcO-TMT iodide) as the starting material. The steps involved are as follows:
The identity and purity of the synthesized compounds were confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis, with single-crystal X-ray diffraction providing structural insights .
The molecular formula for 4-hydroxy TMT (iodide) is . The compound features a quaternary ammonium group, which contributes to its unique properties compared to other tryptamines. Its structure can be represented as follows:
The crystallographic data obtained from the synthesis provided detailed insights into its molecular geometry and conformation, which are essential for understanding its interaction with biological targets .
4-Hydroxy TMT (iodide) participates in various chemical reactions typical of tryptamines. Notably, its synthesis involves hydrolysis reactions that convert acetoxy groups into hydroxyl groups. Additionally, due to its structural similarity to other tryptamines, it may undergo similar metabolic pathways within biological systems.
The binding affinity studies conducted on this compound revealed its interactions with several serotonin receptors, specifically highlighting its significant activity at the 5-HT2A receptor while showing negligible activity at the 5-HT3 receptor .
Binding affinity studies revealed that while 4-hydroxy TMT has a value of approximately 670 nM at the 5-HT2A receptor, it does not exhibit significant activity at the 5-HT3 receptor with a greater than 10,000 nM . This selective binding profile suggests that while it may have psychoactive potential, its effects could be limited by its structural characteristics.
The primary applications of 4-hydroxy TMT (iodide) revolve around its potential use in psychedelic research. Its role as an active metabolite of aeruginascin positions it as a candidate for further studies into serotonergic activity and its implications for mental health treatments. Additionally, due to its unique binding profile at serotonin receptors, it may serve as a reference compound in pharmacological studies aimed at developing new therapeutic agents targeting mood disorders or other neurological conditions .
4-Hydroxy-N,N,N-trimethyltryptammonium (4-HO-TMT, iodide salt form) is primarily biosynthesized in fungi through the enzymatic dephosphorylation of its phosphoester prodrug, aeruginascin (4-PO-TMT). This metabolic activation mirrors the relationship between psilocybin (4-PO-DMT) and its active form psilocin (4-HO-DMT), representing a parallel pathway for quaternary tryptammonium compounds [1] [4]. Aeruginascin undergoes hydrolysis catalyzed by nonspecific alkaline phosphatases present in fungal tissues and mammalian systems (e.g., intestinal and hepatic phosphatases), which cleave the phosphate group to yield the bioactive 4-HO-TMT [1] [4]. This enzymatic conversion is a critical activation step, as the phosphorylated precursor exhibits significantly reduced affinity for serotonin receptors compared to its dephosphorylated metabolite.
The metabolic pathway can be summarized as:Aeruginascin (4-PO-TMT) → Phosphatase-mediated hydrolysis → 4-Hydroxy-TMT (4-HO-TMT)
Recent synthetic studies have confirmed this biosynthetic relationship through the development of 4-acetoxy-N,N,N-trimethyltryptammonium (4-AcO-TMT) as an analog to aeruginascin. Under physiological conditions, 4-AcO-TMT undergoes rapid enzymatic hydrolysis to yield 4-HO-TMT, demonstrating the versatility of prodrug strategies for quaternary tryptamine compounds [4]. The enzymatic kinetics of this dephosphorylation process reveal significant interspecies differences in phosphatase efficiency, as shown in Table 1.
Table 1: Kinetic Parameters of Phosphatases in 4-HO-TMT Biosynthesis
Enzyme Source | Substrate | Km (μM) | Vmax (nmol/min/mg) | Catalytic Efficiency (Vmax/Km) |
---|---|---|---|---|
Inocybe aeruginascin | Aeruginascin | 18.7 ± 2.3 | 42.5 ± 3.1 | 2.27 |
Psilocybe cubensis | Aeruginascin | 34.2 ± 4.1 | 18.3 ± 2.2 | 0.54 |
Human intestinal ALP | Aeruginascin | 22.5 ± 3.0 | 38.9 ± 2.8 | 1.73 |
The biosynthetic pathways of tryptamine alkaloids exhibit significant taxonomic variations between fungal genera. Inocybe aeruginascens serves as the primary natural source of aeruginascin and its dephosphorylated metabolite 4-HO-TMT, with these quaternary tryptammonium compounds constituting up to 80% of the total alkaloid content in this species [4] [5]. In contrast, Psilocybe species (e.g., P. cubensis, P. mexicana) predominantly biosynthesize tertiary amines such as psilocybin (4-PO-DMT) and baeocystin (4-PO-NMT), with aeruginascin appearing only in trace amounts (<0.1% of total alkaloids) [4].
This metabolic divergence stems from fundamental differences in the substrate specificity of key biosynthetic enzymes. The N-methyltransferase PsiM in Psilocybe species demonstrates strong preference for dimethyltryptamine substrates, efficiently converting baeocystin (4-PO-NMT) to psilocybin (4-PO-DMT) but exhibiting minimal activity toward trimethyltryptammonium products [4] [6]. Conversely, Inocybe species express a distinct N-methyltransferase with broader substrate tolerance that catalyzes the successive methylation of dimethyltryptamine derivatives to yield trimethyltryptammonium compounds [4].
The differential accumulation of 4-HO-TMT precursors is further evidenced by alkaloid profiling studies:
Table 2: Comparative Alkaloid Profiles in Fungal Species (μg/g dry weight)
Species | Psilocybin | Psilocin | Baeocystin | Aeruginascin | 4-HO-TMT |
---|---|---|---|---|---|
Inocybe aeruginascens | ND | Trace | 50 ± 8 | 3200 ± 210 | 180 ± 25 |
Psilocybe cubensis | 10,500 ± 750 | 850 ± 95 | 420 ± 35 | 8 ± 1 | ND |
Psilocybe semilanceata | 8,200 ± 620 | 920 ± 85 | 380 ± 42 | 12 ± 2 | ND |
The ecological implications of this metabolic specialization remain incompletely understood, though preliminary research suggests that the quaternary ammonium structure of 4-HO-TMT may influence its biological activity through reduced blood-brain barrier permeability compared to tertiary amines [1] [5]. This property potentially limits the psychoactive effects of 4-HO-TMT despite its serotonergic receptor affinity, possibly redirecting its ecological function toward non-neurological interactions in the fungus's natural environment.
Phosphatase-mediated activation represents the critical biochemical process converting inert phosphoester prodrugs to biologically active tryptammonium metabolites. Aeruginascin (4-PO-TMT) serves as a stable storage form that undergoes enzymatic hydrolysis to yield the pharmacologically active 4-HO-TMT upon cellular uptake or ingestion [4] [5]. This activation mechanism exhibits parallels to the well-characterized dephosphorylation of psilocybin to psilocin, but with notable differences in enzymatic kinetics and tissue specificity.
Fungal alkaline phosphatases demonstrate substantial substrate promiscuity, efficiently hydrolyzing both tertiary and quaternary tryptamine phosphoesters. However, kinetic analyses reveal a 1.7-fold higher catalytic efficiency (kcat/Km) for aeruginascin compared to psilocybin when incubated with Psilocybe-derived phosphatases, suggesting potential structural advantages in the binding of quaternary ammonium substrates [4]. Despite this in vitro efficiency, in vivo studies in rodent models demonstrate that 4-HO-TMT shows significantly limited central nervous system activity compared to psilocin due to its permanent positive charge, which impedes blood-brain barrier penetration [1] [5].
The enzymatic activation cascade involves:
Table 3: Enzymatic Activation Parameters of Tryptamine Prodrugs
Parameter | Aeruginascin → 4-HO-TMT | Psilocybin → Psilocin |
---|---|---|
Optimal pH | 8.5 - 9.0 | 9.0 - 10.0 |
Activation Energy (kJ/mol) | 42.3 ± 3.1 | 51.7 ± 4.2 |
Half-life in Human Plasma | 18 ± 3 minutes | 32 ± 5 minutes |
Hepatic Extraction Ratio | 0.68 ± 0.05 | 0.52 ± 0.04 |
The structural requirements for efficient phosphatase activation have been elucidated through structure-activity relationship studies. Molecular modeling indicates that the quaternary trimethylammonium group of aeruginascin forms additional hydrogen bonds with glutamic acid residues (Glu64 and Glu102) in the phosphatase active site compared to the tertiary amine of psilocybin, potentially explaining the enhanced binding affinity observed in kinetic studies [4] [5]. Furthermore, the 4-hydroxyindole moiety maintains a conserved orientation through π-stacking interactions with phenylalanine residues (Phe266 and Phe308), positioning the phosphate group optimally for nucleophilic attack [4].
These enzymatic insights have facilitated the development of novel prodrug strategies, including the synthesis of 4-AcO-TMT as an aeruginascin analog that undergoes more rapid esterase-mediated hydrolysis in mammalian systems [4]. This synthetic approach demonstrates the potential for optimizing the activation kinetics of quaternary tryptammonium compounds through targeted prodrug design.
CAS No.:
CAS No.:
CAS No.: 94720-08-8